molecular formula C13H15NO4 B5664852 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine

Cat. No. B5664852
M. Wt: 249.26 g/mol
InChI Key: RWJTWNIYXDCMJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to "4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine" often involves complex reactions that yield significant pharmacological properties. For instance, the synthesis of 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline derivatives has been reported for their potential as alpha-antagonists and antihypertensive agents, indicating a methodological approach that could be adapted for the synthesis of the compound (Campbell et al., 1987).

Molecular Structure Analysis

The molecular structure of compounds incorporating morpholine and benzodioxin frameworks is crucial for their biological activity. Studies like the one on 1-(morpholine-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one have utilized spectroscopic methods to determine structure, which is essential for understanding the interactions and functional capabilities of these molecules (Kotan & Yüksek, 2016).

Chemical Reactions and Properties

Morpholine derivatives engage in a variety of chemical reactions, contributing to their versatility in synthetic chemistry and drug design. An example is the synthesis of novel 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, which exhibit significant antimycobacterial activity, showcasing the chemical reactivity of morpholine-containing compounds (Raparti et al., 2009).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. For instance, the study on the reaction of o-formylphenylboronic acid with morpholine leading to 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole emphasizes the importance of hydrogen bonding and molecular geometry in determining the physical state and solubility (Sporzyński et al., 2005).

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are critical for the application of these compounds in medicinal chemistry and other fields. The synthesis and evaluation of 2,3-dihydro-1,4-benzodioxins, which might share similar synthetic pathways and chemical behaviors with the target compound, provide insights into the potential chemical properties and reactivity patterns of "4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine" (Bao et al., 2008).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl(morpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-13(14-3-5-16-6-4-14)10-1-2-11-12(9-10)18-8-7-17-11/h1-2,9H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJTWNIYXDCMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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